Inarigivir Soproxil HBV DNA Reduction vs. Placebo: Dose-Dependent Quantified Difference from Phase 2 Trial
In a Phase 2, open-label, randomized study (N=80 treatment-naïve CHB patients), 12-week Inarigivir soproxil monotherapy produced dose-dependent reductions in HBV DNA that were quantitatively superior to placebo. At the 200 mg dose, the least squares (LS) mean reduction in HBV DNA was 1.5774 log10 IU/mL, compared with 0.0352 log10 IU/mL in the placebo arm, yielding a net difference of approximately 1.54 log10 IU/mL [1]. Lower doses (25 mg) produced a more modest reduction of 0.6116 log10 IU/mL, still exceeding placebo by ~0.58 log10 IU/mL [1].
| Evidence Dimension | HBV DNA reduction from baseline at Week 12 |
|---|---|
| Target Compound Data | LS mean reduction: 0.6116 (25 mg); 1.5774 (200 mg) log10 IU/mL |
| Comparator Or Baseline | Placebo: LS mean reduction 0.0352 log10 IU/mL |
| Quantified Difference | 200 mg vs placebo: +1.5422 log10 IU/mL greater reduction |
| Conditions | Phase 2 trial; treatment-naïve CHB patients; 12-week monotherapy; LS mean analysis |
Why This Matters
Quantifies the antiviral efficacy magnitude relative to no treatment, establishing a benchmark for selecting this compound over inert controls in HBV suppression assays.
- [1] Yuen MF, et al. Liver Int. 2023 Jan;43(1):77-89. View Source
